diSulfo-Cy3 alkyne

Bioconjugation Protein Labeling Click Chemistry

diSulfo-Cy3 alkyne (CAS 2055138-88-8) is a sulfonated cyanine 3 (Cy3) fluorescent dye functionalized with a terminal alkyne group for click chemistry applications. The compound features a Cy3 fluorophore core, two sulfonate groups (-SO₃⁻) that confer high aqueous solubility, and a reactive alkyne (-C≡CH) moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Molecular Formula C33H38KN3O7S2
Molecular Weight 691.9 g/mol
Cat. No. B15598282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamediSulfo-Cy3 alkyne
Molecular FormulaC33H38KN3O7S2
Molecular Weight691.9 g/mol
Structural Identifiers
InChIInChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1
InChIKeyGEFNWMRIDXQVNK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

diSulfo-Cy3 Alkyne Procurement Guide: Water-Soluble Click Chemistry Fluorophore for Bioorthogonal Labeling


diSulfo-Cy3 alkyne (CAS 2055138-88-8) is a sulfonated cyanine 3 (Cy3) fluorescent dye functionalized with a terminal alkyne group for click chemistry applications [1]. The compound features a Cy3 fluorophore core, two sulfonate groups (-SO₃⁻) that confer high aqueous solubility, and a reactive alkyne (-C≡CH) moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [2]. Its photophysical properties are characterized by an excitation maximum of 548–555 nm, an emission maximum of 566–572 nm, an extinction coefficient of 162,000 L⋅mol⁻¹⋅cm⁻¹, and a fluorescence quantum yield ranging from 0.1 to 0.15 in aqueous buffer .

diSulfo-Cy3 Alkyne Selection Rationale: Why Generic Cy3 Alkyne or Sulfo-Cy3 Substitution Compromises Experimental Outcomes


Substituting diSulfo-Cy3 alkyne with non-sulfonated Cy3 alkyne or Sulfo-Cy3 (lacking the alkyne handle) introduces distinct experimental liabilities. Non-sulfonated Cy3 alkyne exhibits poor aqueous solubility, requiring organic co-solvents that can denature proteins or disrupt cellular integrity [1]. Conversely, Sulfo-Cy3 lacks the reactive alkyne group, rendering it incompatible with click chemistry-based bioconjugation strategies essential for bioorthogonal labeling . diSulfo-Cy3 alkyne uniquely integrates high aqueous solubility, a reactive alkyne handle, and the Cy3 fluorophore's spectral properties, enabling direct, covalent labeling of azide-tagged biomolecules in fully aqueous, physiologically relevant conditions without compromising biological activity [2].

diSulfo-Cy3 Alkyne Evidence-Based Differentiation: Quantitative Performance Metrics Versus Key Comparators


Aqueous Solubility: diSulfo-Cy3 Alkyne Enables Organic Co-Solvent-Free Protein Labeling

diSulfo-Cy3 alkyne demonstrates high aqueous solubility due to the presence of two sulfonate groups, allowing protein labeling reactions to proceed in purely aqueous buffers without the need for organic co-solvents [1]. In contrast, non-sulfonated Cy3 alkyne exhibits low water solubility and typically requires the addition of DMF, DMSO, or acetonitrile to achieve dissolution, a requirement that can denature sensitive proteins or impair cellular viability [2].

Bioconjugation Protein Labeling Click Chemistry

Extinction Coefficient: diSulfo-Cy3 Alkyne Offers 8% Higher Molar Absorptivity Than Standard Cy3 Alkyne

diSulfo-Cy3 alkyne exhibits an extinction coefficient (ε) of 162,000 L⋅mol⁻¹⋅cm⁻¹ at its absorption maximum in PBS buffer [1]. This value is approximately 8% higher than the extinction coefficient reported for standard Cy3 alkyne (150,000 L⋅mol⁻¹⋅cm⁻¹) . The higher extinction coefficient translates to greater molar absorptivity, enabling detection of lower fluorophore concentrations under identical excitation conditions.

Fluorescence Spectroscopy Assay Development Quantitative Imaging

pH Insensitivity: diSulfo-Cy3 Alkyne Maintains Stable Fluorescence Across Broad pH 4–10 Range

diSulfo-Cy3 alkyne, as a sulfonated Cy3 derivative, exhibits pH-insensitive fluorescence from pH 4 to pH 10 [1]. This property is inherited from the Cy3 fluorophore class, which is known for its pH stability compared to fluorescein-based dyes (e.g., FITC) that undergo significant quenching at acidic pH. The pH insensitivity ensures consistent fluorescence intensity across diverse intracellular compartments and buffer conditions.

Live-Cell Imaging Endosomal Tracking pH-Variable Environments

Functional Reactivity: Alkyne Handle Enables Click Chemistry Bioconjugation Unavailable to Sulfo-Cy3

diSulfo-Cy3 alkyne contains a terminal alkyne group that enables covalent conjugation to azide-tagged biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry [1]. In contrast, Sulfo-Cy3 lacks this reactive handle and can only be used for passive adsorption or non-covalent labeling, precluding its use in bioorthogonal labeling strategies that require covalent, site-specific attachment . The alkyne handle of diSulfo-Cy3 alkyne also supports copper-free SPAAC reactions with strained cyclooctynes, eliminating copper toxicity concerns in live-cell applications .

Bioorthogonal Chemistry CuAAC SPAAC Bioconjugation

diSulfo-Cy3 Alkyne Optimal Procurement-Driven Application Scenarios


Copper-Free Live-Cell Surface Labeling via Metabolic Glycoengineering and SPAAC

Researchers performing metabolic glycoengineering (e.g., incorporation of azido-sugars such as Ac4ManNAz into cell surface glycans) can utilize diSulfo-Cy3 alkyne in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to fluorescently label live cells without copper catalyst toxicity . The compound's high aqueous solubility and pH insensitivity (pH 4–10) ensure consistent labeling efficiency and fluorescence stability across the duration of live-cell imaging experiments .

Aqueous-Phase Protein Bioconjugation Without Organic Co-Solvents

For laboratories labeling azide-functionalized proteins or antibodies in purely aqueous buffers (e.g., PBS, HEPES), diSulfo-Cy3 alkyne eliminates the need for DMF or DMSO co-solvents required by non-sulfonated Cy3 alkyne . This preserves protein tertiary structure and enzymatic activity, making it the preferred choice for sensitive protein targets where organic solvent exposure would compromise downstream functional assays .

High-Sensitivity Fluorescence Detection in Low-Abundance Target Assays

In applications requiring detection of low-abundance biomolecules—such as miRNA FISH, single-molecule imaging, or low-copy-number protein detection—diSulfo-Cy3 alkyne's extinction coefficient of 162,000 L⋅mol⁻¹⋅cm⁻¹ provides an 8% sensitivity advantage over standard Cy3 alkyne (150,000 L⋅mol⁻¹⋅cm⁻¹) . This higher molar absorptivity translates to improved signal-to-noise ratios when working with limited sample material or rare targets.

Multi-Color Fluorescence Imaging with Established Cy3-Compatible Instrumentation

diSulfo-Cy3 alkyne's spectral properties (Ex/Em: 548–555 nm / 566–572 nm) are fully compatible with standard TRITC filter sets and 532 nm or 555 nm laser lines commonly available on confocal microscopes, flow cytometers, and fluorescence scanners . This compatibility enables seamless integration into established multi-color imaging workflows alongside FITC/GFP (green) and Cy5 (far-red) channels without requiring specialized optical filters or instrumentation upgrades .

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